
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide, also known as HMA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide is believed to exert its biological effects by chelating metal ions, leading to the formation of metal complexes. These metal complexes can then interact with various biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function. In cancer cells, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In studies investigating its use as a fluorescent probe, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to selectively bind to copper and iron ions, leading to changes in fluorescence intensity. In cancer cells, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide is its high selectivity for metal ions, making it a useful tool for studying metal-dependent biological processes. However, one limitation is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Additionally, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide could be further developed as a fluorescent probe for the detection of metal ions in biological systems. Finally, the synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide could be optimized to improve yield and purity, making it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide involves the reaction of 2-hydroxy-7-methylquinoline with ethyl chloroformate, followed by the addition of N-ethylpropionamide and triethylamine. The resulting product is purified using column chromatography, yielding N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide as a white solid.
Applications De Recherche Scientifique
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of research has been its use as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has also been investigated as a potential anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-ethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-15(19)18(5-2)10-13-9-12-7-6-11(3)8-14(12)17-16(13)20/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSUKQWGQDWUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)CC1=CC2=C(C=C(C=C2)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

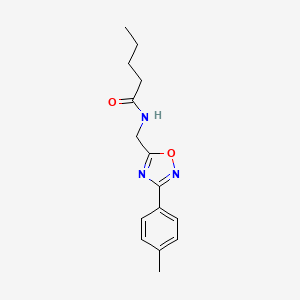
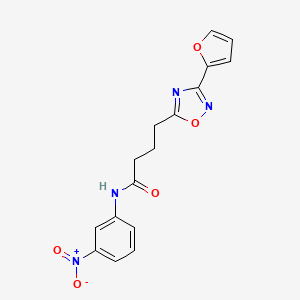
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)
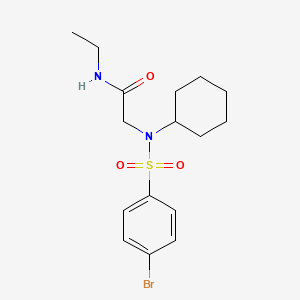
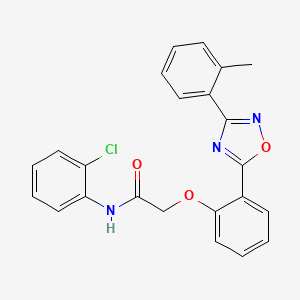
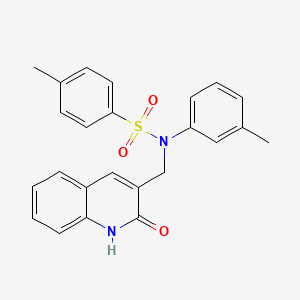
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)


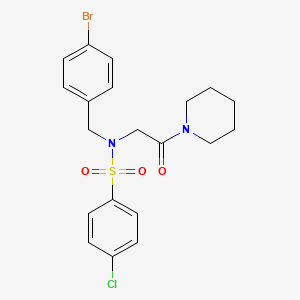
![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)
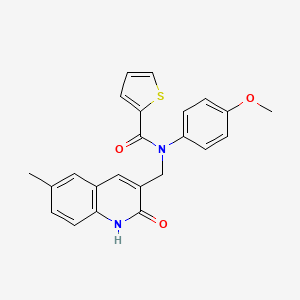

![ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B7706077.png)